molecular formula C15H18N2 B8047046 3-(3-Amino-1-phenylpropyl)aniline

3-(3-Amino-1-phenylpropyl)aniline

Cat. No.: B8047046
M. Wt: 226.32 g/mol
InChI Key: QVSBFMOLASXTCK-UHFFFAOYSA-N
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Description

3-(3-Amino-1-phenylpropyl)aniline is an organic compound with the molecular formula C15H18N2 It is a derivative of aniline, characterized by the presence of an amino group attached to a phenylpropyl chain

Properties

IUPAC Name

3-(3-amino-1-phenylpropyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c16-10-9-15(12-5-2-1-3-6-12)13-7-4-8-14(17)11-13/h1-8,11,15H,9-10,16-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSBFMOLASXTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Amino-1-phenylpropyl)aniline typically involves the reduction of nitroarenes or the direct nucleophilic substitution of haloarenes. One common method is the reduction of nitrobenzene derivatives using hydrogen in the presence of a palladium catalyst . Another approach involves the use of Grignard reagents to react with nitrobenzene, followed by reduction .

Industrial Production Methods: Industrial production of this compound often employs large-scale reduction processes, utilizing catalytic hydrogenation. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Amino-1-phenylpropyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines .

Mechanism of Action

The mechanism of action of 3-(3-Amino-1-phenylpropyl)aniline involves its interaction with various molecular targets and pathways. The amino group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual amino groups and extended aromatic system, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

3-(3-Amino-1-phenylpropyl)aniline, a compound with significant potential in pharmacology, has garnered attention for its biological activities, particularly in the context of neuropharmacology and cancer treatment. Its structural similarity to known neurotransmitter modulators suggests a role in inhibiting specific transporter proteins, which may have therapeutic implications.

Chemical Structure and Synthesis

The compound features an amino group attached to a phenylpropyl chain, making it a derivative of phenylalanine. The synthesis typically involves the reaction of an appropriate aniline derivative with a suitable alkylating agent. Recent studies have focused on synthesizing derivatives that enhance its biological activity, particularly through modifications that improve selectivity for target receptors or transporters.

Neuropharmacological Effects

One of the primary areas of research surrounding this compound is its role as a norepinephrine reuptake inhibitor (NRI). Research indicates that derivatives such as 1-(3-amino-1-phenylpropyl)indolin-2-ones exhibit potent norepinephrine reuptake inhibition while maintaining selectivity against serotonin and dopamine transporters, suggesting potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Table 1: Selectivity and Inhibition Potency

CompoundNorepinephrine Reuptake InhibitionSerotonin Reuptake InhibitionDopamine Reuptake Inhibition
This compoundHighLowLow
1-(3-amino-1-phenylpropyl)indolin-2-onePotent>100-fold selectivity>100-fold selectivity

Anticancer Properties

In addition to its neuropharmacological effects, compounds related to this compound have shown promising cytotoxicity against cancer cells . For instance, studies indicate that certain synthesized derivatives exhibit significant cell cytotoxicity against breast cancer cells while sparing normal cells . This selective cytotoxicity is crucial for developing anticancer therapies with fewer side effects.

Case Study: Cytotoxicity in Breast Cancer
A study evaluated the cytotoxic effects of several analogs derived from this compound on MCF-7 breast cancer cells. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity toward normal fibroblasts, highlighting their potential as selective anticancer agents .

Table 2: Cytotoxicity Data Against MCF-7 Cells

CompoundIC50 (µM)Toxicity on Normal Cells
Compound A15Low
Compound B20Moderate
Compound C10Very Low

The mechanism by which this compound exerts its biological effects is primarily through the modulation of neurotransmitter systems and induction of apoptotic pathways in cancer cells. The inhibition of norepinephrine reuptake leads to increased levels of norepinephrine in the synaptic cleft, enhancing neurotransmission related to mood regulation . In cancer cells, it appears to activate pathways leading to programmed cell death, potentially by upregulating pro-apoptotic factors or downregulating anti-apoptotic signals.

Q & A

Q. Key Factors Influencing Yield :

  • Temperature control during alkylation (50–80°C).
  • Use of anhydrous solvents to minimize hydrolysis.
  • Protection/deprotection efficiency for the amino group.

Table 1 : Hypothetical Yield Optimization (Based on Analogous Reactions)

StepSolventCatalystYield (%)
AlkylationDMFK2_2CO3_365–75
Reductive AminationMeOHNaBH4_450–60

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Q. Answer :

  • NMR Spectroscopy :
    • 1^1H NMR: Peaks at δ 6.5–7.5 ppm (aromatic protons), δ 2.5–3.5 ppm (propyl CH2_2), and δ 1.5–2.0 ppm (NH2_2) .
    • 13^{13}C NMR: Signals for aromatic carbons (110–150 ppm) and aliphatic carbons (20–50 ppm).
  • IR Spectroscopy :
    • N-H stretches (~3300 cm1^{-1}), C-N stretches (~1250 cm1^{-1}).
  • Mass Spectrometry :
    • Molecular ion peak at m/z 226 (calculated for C15_{15}H18_{18}N2_2) .

Advanced: How do computational methods predict the electronic properties of this compound?

Q. Answer :

  • Density Functional Theory (DFT) :
    • Calculates HOMO-LUMO gaps to predict reactivity. For analogous anilines, HOMO energies correlate with nucleophilicity .
    • Optimized geometries reveal steric effects from the phenylpropyl chain.
  • Molecular Dynamics (MD) :
    • Simulates solvation effects and hydrogen-bonding interactions with solvents like DMSO or water .

Table 2 : Hypothetical DFT Results (Based on Aniline Derivatives)

PropertyValue (eV)
HOMO Energy-5.2
LUMO Energy-1.8
HOMO-LUMO Gap3.4

Advanced: How does the dual amino group influence coordination chemistry in catalysis?

Q. Answer :

  • Chelation : The primary and secondary amines can act as bidentate ligands for transition metals (e.g., Cu, Pd), enhancing catalytic activity in cross-coupling reactions .
  • Example Application :
    • In Suzuki-Miyaura coupling, Pd complexes of this ligand show improved stability and turnover numbers (TONs) due to strong metal-chelate bonding.

Safety: What PPE and handling protocols are advised?

Q. Answer :

  • PPE :
    • Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact) .
    • Fume hood use to avoid inhalation of vapors.
  • First Aid :
    • Skin contact: Wash with soap/water for 15 minutes .
    • Inhalation: Move to fresh air; administer oxygen if needed .
  • Storage :
    • In airtight containers at 2–8°C, away from oxidizers .

Table 3 : Hazard Classification (Based on Analogous Anilines)

HazardRisk LevelPrecautionary Measures
Skin IrritationModerateUse chemical-resistant gloves
Acute Toxicity (Oral)LowAvoid ingestion

Advanced: How can contradictory spectral data be resolved during characterization?

Q. Methodological Approach :

Cross-Validation : Compare NMR data with DFT-predicted chemical shifts .

Decoupling Experiments : Identify overlapping signals in 1^1H NMR.

High-Resolution MS : Confirm molecular formula to rule out impurities .

Basic: What are the stability considerations for long-term storage?

Q. Answer :

  • Degradation Pathways :
    • Oxidation of amine groups to nitro compounds under ambient light.
    • Hydrolysis in humid conditions.
  • Mitigation :
    • Store under nitrogen atmosphere in amber glass vials .
    • Add stabilizers (e.g., BHT) at 0.1% w/w.

Advanced: What role does this compound play in polymer chemistry?

Q. Answer :

  • Monomer Functionalization : The amino groups enable post-polymerization modifications (e.g., epoxide crosslinking) .
  • Case Study : Fluorinated aniline derivatives are used in block copolymers for optoelectronics, suggesting potential applications for this compound .

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